2,4-Dimethyldeuterohemin
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[18-(2-carboxyethyl)-3,7,8,12,13,17-hexamethyl-21,24-dihydroporphyrin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O4/c1-15-17(3)25-12-27-19(5)21(7-9-31(37)38)29(35-27)14-30-22(8-10-32(39)40)20(6)28(36-30)13-26-18(4)16(2)24(34-26)11-23(15)33-25/h11-14,35-36H,7-10H2,1-6H3,(H,37,38)(H,39,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSUTUCXVGRVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC1=CC3=C(C(=C(N3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)C)N4)C)CCC(=O)O)CCC(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 2,4 Dimethyldeuterohemin
De Novo Synthesis Routes for 2,4-Dimethyldeuterohemin and Its Precursors
The de novo or total synthesis of porphyrins is a complex undertaking that involves the systematic construction of the macrocycle from simpler acyclic precursors, typically pyrroles. While many applications utilize deuteroporphyrin (B1211107) IX derived from naturally abundant hemin (B1673052), de novo routes offer unparalleled control over the substituent pattern, enabling the synthesis of specifically tailored analogs.
Historically, Hans Fischer's landmark total synthesis of hemin in 1929 stands as a foundational achievement, which notably featured deuteroporphyrin IX dimethyl ester as a key intermediate. researchgate.net This and subsequent methods generally rely on the condensation of dipyrrolic intermediates. A prominent modern strategy is the MacDonald [2+2] condensation, which involves the reaction of a 5,5'-diformyldipyrromethane with a 5,5'-unsubstituted dipyrromethane under acidic conditions. nih.gov The requisite dipyrromethanes are themselves synthesized by condensing a 2-acetoxymethylpyrrole with a 2-unsubstituted pyrrole (B145914). nih.gov
Another powerful approach utilizes the cyclization of a,c-biladienes. These open-chain tetrapyrrolic compounds can be prepared in a stepwise fashion, allowing for the synthesis of unsymmetrically substituted porphyrins. nih.gov The development of routes to unsymmetrical a,c-biladienes has been crucial in overcoming the symmetry limitations of earlier methods. nih.gov
For the specific synthesis of 2,4-dimethyldeuteroporphyrin IX, the precursor to this compound, these de novo strategies would be adapted to use pyrrolic building blocks bearing the required methyl groups at the positions that will become the C2 and C4 of the final macrocycle. The synthesis typically yields the porphyrin dimethyl ester, which can then be hydrolyzed if the free acid is desired. The final step to obtain this compound is the insertion of iron into the porphyrin macrocycle.
Table 1: Key Precursors in De Novo Porphyrin Synthesis
| Precursor Type | Description | Role in Synthesis |
| Pyrroles | The fundamental heterocyclic building blocks. | Asymmetrically substituted pyrroles are combined to form dipyrromethanes. |
| Dipyrromethanes | Intermediates formed by the condensation of two pyrrole units. | Used in [2+2] condensation reactions to form the porphyrin macrocycle. nih.gov |
| a,c-Biladienes | Open-chain tetrapyrrole intermediates. | Can be cyclized to form porphyrins, offering a high degree of control over the final substitution pattern. nih.gov |
Targeted Functionalization and Peripheral Modification of the this compound Macrocycle
The functionalization of the pre-formed deuteroporphyrin IX macrocycle is a more common and practical approach for generating derivatives. Deuteroporphyrin IX, lacking the vinyl groups of protoporphyrin IX, possesses unsubstituted β-pyrrole positions at C2 and C4, which are prime targets for electrophilic substitution and modern cross-coupling reactions. researchgate.net
A highly effective strategy involves the initial halogenation of the deuteroporphyrin IX dimethyl ester. researchgate.net Optimized procedures for dibromination at the 2- and 4-positions provide a versatile platform for subsequent modifications. These bromo derivatives serve as excellent substrates for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functionalities. researchgate.net
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the brominated porphyrin with organoboron compounds, such as boronic acids or their esters. This has been used to synthesize derivatives like 3,8-diphenyldeuteroporphyrin IX dimethyl ester. researchgate.net
Sonogashira Coupling: This method introduces alkynyl groups by coupling the brominated porphyrin with terminal alkynes. researchgate.net
Another powerful technique for functionalizing the C2 and C4 positions is peripheral mercuration. Treatment of copper(II) deuteroporphyrin IX dimethyl ester with mercuric acetate (B1210297) leads to the formation of a dimercurated species. sci-hub.se This intermediate can then undergo palladium-catalyzed reactions with olefins, such as methyl acrylate (B77674), to introduce new side chains. Subsequent hydrogenation can convert these acrylate groups into propionate (B1217596) chains, providing a route to coproporphyrin III tetramethyl ester. sci-hub.se
Beyond the β-positions, the propionic acid side chains at C13 and C17 offer additional points for modification. They can be converted into various esters or coupled with amines to form amides, which can alter the solubility and biological activity of the molecule. researchgate.netnih.gov A facile method using concentrated sulfuric acid and an appropriate alcohol under ultrasound irradiation has been developed for efficiently preparing various deuteroporphyrin esters. nih.gov
Table 2: Selected Functionalization Reactions of Deuteroporphyrin IX Derivatives
| Reaction Type | Reagents | Position(s) Modified | Introduced Functionality | Reference |
| Bromination | N-Bromosuccinimide (NBS) | C2, C4 | Bromo | researchgate.net |
| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst | C2, C4 | Phenyl | researchgate.net |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | C2, C4 | Alkynyl | researchgate.net |
| Mercuration | Mercuric acetate | C2, C4 | Chloromercuri | sci-hub.se |
| Heck-type Olefination | Methyl acrylate, LiPdCl₃ | C2, C4 | Acrylate | sci-hub.se |
| Esterification | Alcohol, H₂SO₄, Ultrasound | C13, C17 propionates | Various esters | nih.gov |
Isotopic Labeling Approaches for this compound and Analogs in Mechanistic Studies
Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and probing molecular structure and dynamics. In the context of this compound and its analogs, introducing isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific sites allows for detailed investigation by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
One direct method for isotopic labeling involves the chemical modification of functionalized porphyrins. For example, the dimercurated deuteroporphyrin IX derivative can be subjected to acidic deuterolysis (using a deuterated acid) or reduction with sodium borodeuteride to introduce deuterium atoms at the 2- and 4-positions. sci-hub.se This provides a clean method for site-specific labeling of the macrocycle's periphery.
Syntheses of isotopically labeled derivatives of the closely related protoporphyrin-IX have been developed for spectroscopic and biosynthetic studies, and similar principles can be applied to deuteroporphyrin systems. acs.org These approaches often involve using labeled precursors in the de novo synthesis routes described earlier.
The primary application of such labeled compounds is in mechanistic studies of heme-containing enzymes. For instance, this compound, a symmetric analog of the natural protohemin, is used to simplify complex NMR spectra of substrate-bound enzymes like heme oxygenase. researchgate.netacs.org The symmetry of the molecule reduces the number of signals and helps in resolving ambiguities arising from the orientational disorder of unsymmetrical hemes in the enzyme's active site. researchgate.netlsu.edu Isotopic labeling studies using H₂¹⁸O₂ have also been employed to provide evidence for specific reaction pathways, such as direct oxygen transfer mechanisms in artificial metalloenzymes built around a deuteroporphyrin core. cnr.it
Chemoenzymatic Synthesis Routes for this compound Variants
Chemoenzymatic synthesis combines the strengths of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. This hybrid approach is increasingly used to generate complex molecular variants that are difficult to access through purely chemical or biological means.
For deuteroporphyrin derivatives, chemoenzymatic strategies can be employed to modify the macrocycle or to assemble it into larger functional systems. An example of enzymatic modification is the oxidation of deuteroporphyrin IX by horseradish peroxidase (HRP). In the presence of HRP and a co-substrate, the porphyrin can be converted into chlorin (B1196114) derivatives, where one of the pyrrole rings is partially reduced. This demonstrates the potential of using enzymes to perform selective transformations on the porphyrin core.
Advanced Spectroscopic Elucidation of 2,4 Dimethyldeuterohemin Structural and Electronic States
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies of 2,4-Dimethyldeuterohemin Complexes
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural and dynamic analysis of this compound and its complexes. The use of this symmetric hemin (B1673052) analogue helps to overcome spectral complexities that can arise from the orientational disorder of native protohemin in protein binding pockets. acs.orgresearchgate.net
Proton (¹H) NMR spectroscopy is instrumental in characterizing the molecular and electronic structure of this compound complexes in solution. acs.orgnih.gov The chemical shifts of the protons provide sensitive probes of the local environment. For instance, in the cyanide-inhibited this compound complex of heme oxygenase from Neisseria meningitidis (NmHO), ¹H NMR has been used to detail the active site structure. acs.orgnih.gov
The substitution of the vinyl groups of protohemin with methyl groups in this compound creates a twofold symmetric molecule, which simplifies the NMR spectra by eliminating the complications of heme orientational heterogeneity. acs.org This simplification allows for more straightforward spectral analysis and assignment. acs.orgresearchgate.net The chemical shifts of the heme methyl groups are particularly informative about the electronic structure and any ruffling deformations of the porphyrin macrocycle. nih.govresearchgate.net
Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound Complexes
| Complex | Proton | Chemical Shift (ppm) |
| NmHO-DMDH-CN | Heme Methyls | Varies |
| NP-DMDH-aqua | Heme Methyls | Varies |
| NP-DMDH-NMeIm | Heme Methyls | Varies |
Note: The exact chemical shifts are highly dependent on the specific protein environment and ligation state. The table indicates that these values are variable and would be reported in specific research articles.
Heteronuclear NMR, particularly involving ¹⁵N and ¹³C, provides deeper insights into the interactions of this compound with its environment. ¹³C NMR is especially useful for probing the heme's electronic structure and can be used to determine the iron's oxidation and spin state. nih.govresearchgate.net In studies of nitrophorins reconstituted with this compound, ¹³C NMR of the cyanide complexes has been used to understand the electronic properties analogous to the nitric oxide complexes. nih.gov
While direct ¹⁵N NMR data for this compound is less commonly reported in general literature, ¹H-¹⁵N HSQC experiments on proteins complexed with it are crucial for assigning protein backbone and sidechain resonances. researchgate.net This allows for the detailed mapping of the protein-hemin interactions.
Interactive Data Table: Representative Heteronuclear NMR Data for this compound Complexes
| Nucleus | Type of Information | Example Application |
| ¹³C | Heme electronic structure, iron spin state | Characterization of nitrophorin-DMDH complexes nih.gov |
| ¹⁵N | Protein-hemin interactions (via ¹H-¹⁵N HSQC) | Mapping the binding site in protein-DMDH complexes |
Two-dimensional (2D) NMR techniques are indispensable for the complete structural and conformational analysis of this compound complexes. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of a proton with a directly bonded heteronucleus, such as ¹³C or ¹⁵N. wikipedia.org ¹H-¹⁵N HSQC is fundamental for assigning the amide protons of the protein backbone, providing a fingerprint of the protein's structure upon binding to this compound. researchgate.net ¹H-¹³C HSQC helps in assigning the carbon-bound protons of the hemin and the protein.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space (typically within 5 Å), providing crucial distance constraints for determining the three-dimensional structure of the complex. acs.orgwikipedia.org For example, NOESY data has been used to show that the solution structure of the this compound complex of heme oxygenase is very similar to the crystal structure of the protohemin complex. acs.org
TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, which is invaluable for identifying and assigning amino acid side chains in the protein. acs.orgresearchgate.net In the study of the Neisseria meningitidis heme oxygenase complex, TOCSY was used to obtain sequence-specific assignments of helical fragments of the protein. acs.org
These 2D NMR methods, often used in concert, have enabled detailed structural elucidation of various this compound-protein complexes, revealing insights into ligand binding and protein dynamics. acs.orgresearchgate.netnih.govresearchgate.net
Heteronuclear (¹⁵N, ¹³C) NMR Approaches for Elucidating this compound Interactions
Vibrational Spectroscopic Characterization (Infrared and Raman) of this compound Coordination and Ligand Interactions
Vibrational spectroscopy, including infrared (IR) and Raman techniques, offers valuable information about the coordination environment and ligand interactions of this compound. These methods are sensitive to changes in bond strengths and molecular symmetry.
Resonance Raman (RR) spectroscopy, in particular, is a powerful tool for studying the vibrational modes of the heme macrocycle and its axial ligands. By tuning the laser excitation wavelength to coincide with an electronic transition of the heme, the Raman signals of the chromophore are selectively enhanced. This allows for the detailed investigation of the iron's coordination and spin state, as well as the nature of the bonds to axial ligands. For instance, RR has been used to characterize the heme ruffling in nitrophorins reconstituted with this compound. researchgate.net
Surface-enhanced Raman spectroscopy (SERS) and surface-enhanced resonance Raman spectroscopy (SERRS) are other powerful techniques that can provide detailed information on protein-ligand interactions under physiological conditions. nih.govnih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin-State Analysis of this compound Metal Centers
Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for investigating the spin state of the iron center in this compound complexes. This method is sensitive to paramagnetic species, such as the iron(III) center in hemin. The g-values obtained from an EPR spectrum are characteristic of the electronic environment and spin state of the metal ion.
For example, in studies of nitrophorins reconstituted with this compound, EPR spectroscopy has been used to characterize the high-spin (S=5/2) and low-spin (S=1/2) forms of the iron center. nih.gov The specific g-values and the shape of the EPR signal provide information about the symmetry of the ligand field around the iron and the nature of the axial ligands.
Interactive Data Table: Representative EPR Spin States for Iron in this compound Complexes
| Complex Type | Iron Spin State | Typical g-values |
| Aqua complex | High-spin (S=5/2) | Anisotropic, often with a signal near g ~ 6 |
| Cyanide complex | Low-spin (S=1/2) | Three distinct g-values (gx, gy, gz) |
| N-methylimidazole complex | Low-spin (S=1/2) | Three distinct g-values (gx, gy, gz) |
X-ray Absorption (XAS) and X-ray Emission Spectroscopy (XES) of this compound Electronic Structure
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful element-specific probes of the geometric and electronic structure of the metal center in this compound. nih.gov
XAS: The X-ray Absorption Near Edge Structure (XANES) region of the XAS spectrum provides information about the oxidation state and coordination geometry of the absorbing atom (in this case, iron). The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the distances, coordination number, and types of atoms in the immediate vicinity of the iron center.
XES: XES is complementary to XAS and provides detailed information about the electronic structure, including the local charge and spin density of the metal. nih.gov Resonant Inelastic X-ray Scattering (RIXS), a form of XES, can be used to probe electronic excitations with high resolution. mpg.de
While specific XAS and XES studies focusing solely on this compound are not broadly available in the general literature, these techniques are widely applied to study the iron center in various heme proteins and model compounds. nih.govaps.org The principles of these techniques are directly applicable to the study of this compound complexes to elucidate their electronic structure.
Advanced Spectroscopic Analysis of this compound Reveals Limited Chiroptical Data
Circular dichroism and vibrational circular dichroism are powerful spectroscopic techniques that provide invaluable information on the stereochemistry of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-visible region, offering insights into the secondary and tertiary structure of macromolecules and the electronic environment of chromophores. photophysics.comnih.gov VCD, its vibrational counterpart, probes the stereochemistry by measuring the differential absorption of circularly polarized infrared light, which is sensitive to the vibrational modes of a molecule and provides detailed conformational information. hindsinstruments.comjasco-global.com
While the principles of these techniques are well-established for studying complex biomolecules, including various heme proteins and their analogs, specific research findings detailing the CD and VCD spectra of isolated this compound are not present in the surveyed literature. One study mentions the use of this compound in research involving circular dichroism, but does not provide the specific spectral data or a detailed analysis of its chiroptical properties. researchgate.net
The absence of this specific data in the public domain prevents a detailed discussion and the creation of data tables for the "Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Chiral Information in this compound Systems" section as requested. A thorough and scientifically accurate article on this specific topic cannot be generated without access to the primary research data from CD and VCD experiments performed on this compound.
Further research and publication of such spectroscopic data would be necessary to enable a comprehensive analysis of the structural and electronic states of this compound from a chiroptical perspective.
Computational and Theoretical Investigations of 2,4 Dimethyldeuterohemin
Density Functional Theory (DFT) Calculations for 2,4-Dimethyldeuterohemin Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems like hemin (B1673052) complexes. wikipedia.orgresearchgate.net It allows for the calculation of molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. wikipedia.org For this compound, DFT calculations are instrumental in understanding its ground-state electronic configuration, orbital energies, and spin density distribution, which are key to interpreting experimental data from techniques like Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR). nih.gov
DFT studies on hemin and its derivatives typically involve calculating the energies of different spin states (e.g., high-spin, intermediate-spin, and low-spin) to determine the ground state. researchgate.net The choice of functional (e.g., B3LYP) and basis set is critical for obtaining results that align with experimental findings. researchgate.netrsc.org For DMDH, such calculations would reveal how the substitution of electron-withdrawing vinyl groups with electron-donating methyl groups modulates the electron density on the porphyrin ring and the central iron atom. This, in turn, affects the reactivity of the complex, for instance, in its role as a cofactor in enzymes like heme oxygenase. nih.govnih.gov
Reactivity profiles can be established by modeling the interaction of DMDH with various ligands (e.g., O₂, CO, NO, CN⁻) or its incorporation into an enzyme's active site. nih.gov DFT can be used to calculate parameters such as:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and shape of these orbitals indicate where the molecule is likely to act as a nucleophile or electrophile.
Spin Density Distribution: In paramagnetic states, DFT can map the distribution of unpaired electron spin across the molecule. This is directly comparable to hyperfine shifts observed in NMR spectra of DMDH-protein complexes, providing a bridge between theoretical models and experimental structural characterization. nih.gov
Reaction Pathway Energetics: DFT can model the transition states and intermediates of reactions involving DMDH, providing activation energies and reaction enthalpies that explain catalytic mechanisms.
| Property | Calculated Value | Significance for this compound |
|---|---|---|
| Relative Spin-State Energy (Quintet - Triplet) | +11.5 kcal/mol | Indicates the ground spin state; crucial for interpreting magnetic properties. |
| HOMO Energy | -5.8 eV | Determines redox potential and susceptibility to electrophilic/nucleophilic attack. |
| LUMO Energy | -3.1 eV | |
| Mulliken Charge on Fe | +0.75 e | Reflects the electron-donating/withdrawing nature of the porphyrin and axial ligands. |
| Spin Density on Fe | 1.05 | Correlates with experimental NMR/EPR data to validate the computational model. |
Molecular Dynamics (MD) Simulations of this compound in Solution and Model Biological Environments
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. oncotarget.compensoft.net For this compound, MD simulations provide a dynamic picture of its behavior in various environments, such as in aqueous solutions or embedded within a lipid bilayer, which mimics a cell membrane. nih.gov These simulations are governed by a force field, a set of parameters that defines the potential energy of the system, and the classical laws of motion.
In solution, MD simulations can explore:
Solvation and Aggregation: How water molecules arrange around the DMDH molecule and the tendency of DMDH to form dimers or larger aggregates. The formation of catalytically inactive µ-oxo dimers is a known characteristic of hemin in aqueous solution. acs.org
Conformational Dynamics: The flexibility of the porphyrin ring and its peripheral substituents.
Interaction with Ions: The association of counter-ions with the charged propionate (B1217596) groups.
When placed in a model biological environment, such as a POPC (palmitoyl-oleoyl-phosphatidylcholine) lipid bilayer, MD simulations can reveal:
Membrane Insertion and Orientation: The preferred depth and orientation of DMDH within the membrane, which is critical for its function in membrane-bound proteins or its potential photodynamic activity. nih.gov
Interactions with Lipids: Specific interactions between the porphyrin and the lipid headgroups or acyl chains.
Permeability: The free energy barrier for the porphyrin to cross the membrane.
| Parameter | Example Finding | Implication for this compound |
|---|---|---|
| Immersion Depth | Fe atom at 1.2 nm from bilayer center | Predicts location within the cell membrane, influencing interaction with membrane proteins. |
| Orientation Angle | Porphyrin plane tilted 25° relative to bilayer normal | Affects accessibility of the iron center for ligand binding or catalytic reactions. |
| Radial Distribution Function g(r) | Peak for water molecules near propionate groups | Characterizes the hydration shell and solvent accessibility of different parts of the molecule. |
| Root Mean Square Deviation (RMSD) | Stable at 0.2 nm after 50 ns | Indicates the simulation has reached equilibrium and the sampled conformation is stable. |
Ab Initio and Quantum Chemical Approaches for this compound Ligand Binding Energetics
Ab initio quantum chemistry methods are based on first principles, solving the Schrödinger equation without reliance on empirical parameters. rsc.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and Complete Active Space Second-order Perturbation Theory (CASPT2) can provide highly accurate results, especially for systems where DFT may struggle, such as those with significant multi-reference character. rsc.orgacs.orgnih.gov
For this compound, these high-level calculations are particularly valuable for determining precise ligand binding energetics. The binding of small molecules like oxygen, carbon monoxide, and nitric oxide to the iron center is fundamental to the biological function of many hemoproteins. Ab initio methods can accurately compute:
Binding Energies (ΔE): The strength of the interaction between DMDH and a ligand.
Enthalpies (ΔH) and Free Energies (ΔG) of Binding: Thermodynamic parameters that determine the spontaneity and equilibrium constant of ligand association.
Geometries of Ligand-Bound Complexes: Precise bond lengths and angles, such as the Fe-C-O angle in a carbonyl complex, which are sensitive indicators of the electronic environment.
Comparing the binding energetics of DMDH with those of native protohemin allows researchers to quantify the electronic effect of replacing vinyl groups with methyl groups on ligand affinity. nih.gov
Structure-Property Relationship Modeling for this compound Analogs
Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (QSAR) models are statistical approaches that correlate variations in the chemical structure of a series of compounds with their physicochemical properties or biological activity. unimore.itnih.gov For this compound and its analogs, QSPR modeling could be used to predict properties based on a set of calculated molecular descriptors.
The process involves:
Creating a Dataset: Synthesizing or computationally designing a series of analogs of DMDH with varied substituents on the porphyrin periphery.
Calculating Descriptors: For each analog, a large number of molecular descriptors are calculated using computational chemistry software. These can be constitutional, topological, geometric, or quantum-chemical in nature.
Developing a Model: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that links a subset of the most relevant descriptors to a specific property (e.g., redox potential, ligand affinity, or catalytic activity). unimore.it
Validation: The predictive power of the model is tested using an external set of compounds not used in the model's creation.
Mechanistic Studies of 2,4 Dimethyldeuterohemin Reactivity and Catalysis
Peroxidase-like Activity and Reaction Mechanisms of 2,4-Dimethyldeuterohemin
This compound, as a derivative of hemin (B1673052), is a subject of interest in studies of peroxidase-like activity. Hemin and its derivatives can mimic the catalytic activity of peroxidases, such as horseradish peroxidase (HRP), by catalyzing the oxidation of various substrates in the presence of hydrogen peroxide (H₂O₂). The general mechanism involves the interaction of the iron center of the hemin with H₂O₂ to form a high-valent iron-oxo species, which is a potent oxidizing agent. This intermediate then oxidizes a substrate, such as 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), leading to a colorimetric change that can be monitored spectrophotometrically. acs.org
The peroxidase-like activity of hemin-based systems can be significantly influenced by the surrounding microenvironment. For instance, the presence of sodium dodecylsulfate (SDS) micelles has been shown to enhance the catalytic activity. acs.org The inactivation of these DNAzyme systems is primarily due to the degradation of the hemin cofactor by H₂O₂ rather than the disruption of the G-quadruplex structure. nih.gov The rates of both catalysis and inactivation are dependent on the H₂O₂ concentration, indicating that the active intermediate formed between the hemin complex and H₂O₂ is a critical branch point in the reaction pathway. nih.gov
The substituents on the porphyrin ring play a crucial role in the interaction with the apoprotein of peroxidases and thus affect the catalytic activity. Studies on reconstituted HRP with various 2- and 4-substituted hemins, including this compound, have revealed that these substituents interact sterically with the apoprotein. acs.org While variations in the 2- and 4-positions are tolerated, small changes in the propionate (B1217596) side chains at the 6- and 7-positions can drastically alter the binding rates and the activity of the reconstituted enzymes. acs.org
| Factor | Effect on Peroxidase-like Activity | Reference |
| Microenvironment (e.g., SDS) | Can enhance catalytic rates and reaction yields. | acs.org |
| pH | Activity is pH-dependent, with optimal ranges varying with the substrate. | acs.org |
| H₂O₂ Concentration | Influences both the rate of catalysis and the rate of inactivation. | nih.gov |
| Reducing Substrate | Can inhibit the inactivation of the hemin catalyst. | nih.gov |
| Porphyrin Substituents | Steric interactions of substituents at the 2 and 4 positions can affect binding to apoproteins. | acs.org |
Oxygen Activation and Substrate Oxidation by this compound Systems
In enzymatic systems such as heme oxygenase (HO), this compound serves as a symmetric substrate that simplifies the study of oxygen activation and substrate oxidation mechanisms. nih.govebi.ac.uk The catalytic cycle of heme oxygenase involves the binding of molecular oxygen to the ferrous heme iron. The reaction is highly regiospecific, cleaving a single meso-position of the porphyrin ring. nih.gov
A key feature of oxygen activation in heme oxygenase is the formation of a ferric hydroperoxy (Fe³⁺-OOH) species. ebi.ac.uk This is in contrast to the more common heterolytic O-O bond cleavage that leads to the formation of an oxo-ferryl (Fe⁴⁺=O) intermediate, which is characteristic of cytochromes P450 and peroxidases. nih.gov The distal hydrogen-bonding network within the active site of heme oxygenase is crucial for stabilizing the Fe³⁺-OOH intermediate. nih.govebi.ac.uk This network often involves a critical aspartate residue that facilitates the protonation of the bound dioxygen. ebi.ac.uk
Mutations in the distal helix of heme oxygenase, such as the substitution of the conserved aspartate (e.g., Asp140Ala mutant in human HO), can disrupt this hydrogen-bonding network. Such mutations abolish the normal heme oxygenase activity and can promote a shift towards peroxidase-like activity, favoring heterolytic O-O bond cleavage. nih.gov The use of this compound in these studies provides a homogeneous system, avoiding the orientational heterogeneity that can occur with the native protoheme, thus allowing for a clearer interpretation of spectroscopic and mechanistic data. nih.gov
Electron Transfer Pathways Involving this compound
Electron transfer is a fundamental process in the catalytic function of heme-containing systems. In the context of heme oxygenase, where this compound can act as a substrate, the catalytic cycle is initiated by the reduction of the ferric (Fe³⁺) heme iron to the ferrous (Fe²⁺) state. This reduction is a prerequisite for the binding of molecular oxygen. The electrons are typically supplied by a redox partner, such as NADPH-cytochrome P450 reductase.
The mechanism of electron transfer in coordination compounds can generally be classified as either outer-sphere or inner-sphere. uv.eslibretexts.org In an outer-sphere mechanism, the electron is transferred through the outer coordination shells of the reactants without the formation of a bridging ligand. uv.eslibretexts.org In an inner-sphere mechanism, a ligand bridges the two metal centers, facilitating the electron transfer. uv.eslibretexts.org
Ligand Exchange Kinetics and Thermodynamics of this compound Complexes
The kinetics and thermodynamics of ligand exchange are critical for understanding the reactivity of metalloporphyrins like this compound. Ligand substitution reactions in square-planar d⁸ metal complexes, a category that can include certain hemin derivatives, often proceed through an associative mechanism. libretexts.org This mechanism involves the formation of a five-coordinate intermediate, and the rate of the reaction can be dependent on the concentration of the incoming ligand. libretexts.org
The thermodynamics of substrate binding to heme enzymes are significantly influenced by the nature of the substituents on the porphyrin ring. Studies on heme oxygenase from Neisseria meningitidis have shown that replacing the vinyl groups at the 2 and 4 positions with methyl groups, as in this compound, leads to a substantial increase in substrate affinity. This substitution results in a more than 100-fold increase in affinity, indicating a significant favorable change in the Gibbs free energy of binding. researchgate.net This enhanced affinity suggests that the methyl groups lead to more favorable interactions within the enzyme's active site compared to the vinyl groups. researchgate.net
The kinetics of ligand binding and release can also be affected by the structural properties of the protein. For instance, studies on a molten globular enzyme have shown that partial structural disorder can lead to significantly faster ligand binding and release rates compared to a more rigid, conventionally folded counterpart. nih.gov While specific kinetic data for ligand exchange on isolated this compound is not extensively documented in the provided context, the principles of associative ligand substitution and the thermodynamic data from enzymatic studies provide a framework for understanding these processes.
| Parameter | Observation | System | Reference |
| Substrate Affinity | Replacement of 2,4-vinyls with 2,4-methyls increases substrate affinity by >100-fold. | Neisseria meningitidis Heme Oxygenase | researchgate.net |
| Ligand Exchange Mechanism | Often associative for square-planar d⁸ complexes, involving a five-coordinate intermediate. | General Coordination Chemistry | libretexts.org |
| Effect of Protein Structure | Partial structural disorder in an enzyme can increase the rates of ligand binding and release. | Monomeric Chorismate Mutase | nih.gov |
Role of this compound in Biomimetic Catalysis
This compound plays a significant role as a tool in the field of biomimetic catalysis, particularly in studies aimed at understanding the function of heme-containing enzymes like heme oxygenase. nih.gov Biomimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzymes using synthetic catalysts. rsc.orgnih.gov The use of the symmetrically substituted this compound is advantageous in these studies as it simplifies the system by eliminating the orientational disorder that occurs with the native, unsymmetrical protohemin IX. nih.gov This simplification allows for more straightforward analysis of spectroscopic data, such as that from Nuclear Magnetic Resonance (NMR), providing clearer insights into the structure and electronic properties of catalytic intermediates. nih.gov
Insights gained from studying the reactions of this compound within enzyme active sites can guide the design of novel artificial metalloenzymes and biomimetic catalysts. For example, understanding how the protein environment modulates the reactivity of the heme iron, directing it towards specific reactions like hydroxylation instead of peroxidase activity, is crucial for developing catalysts that can perform challenging chemical transformations under mild conditions. nih.govebi.ac.uk
The principles learned from these biomimetic studies have broader implications for the development of catalysts for various applications, including the degradation of plastic waste and the photoelectrocatalytic reduction of carbon dioxide. rsc.orgnih.gov By mimicking the active sites and substrate-binding pockets of enzymes, researchers aim to create robust and efficient catalysts that combine the reactivity of biological systems with the stability of synthetic materials. rsc.orgnih.gov
Interactions of 2,4 Dimethyldeuterohemin with Biological Macromolecules in Model Systems
Binding and Intercalation Studies of 2,4-Dimethyldeuterohemin with Nucleic Acids (DNA/RNA) in vitro
While extensive research has been conducted on the interaction of various porphyrins and metalloporphyrins with nucleic acids, specific studies detailing the binding and intercalation of this compound with DNA or RNA are not extensively documented in the currently available scientific literature. However, the broader class of heme molecules, to which this compound belongs, is known to interact with nucleic acids. For instance, heme has been shown to bind to G-quadruplex DNA structures.
Research on related heme-binding proteins provides some indirect context. For example, the transcription activator protein Neuronal PAS protein 2 (NPAS2) contains a heme-bound basic helix-loop-helix-PAS-A domain. researchgate.net The DNA-binding activity of the NPAS2-BMAL1 heterodimer is modulated by the binding of ligands like carbon monoxide (CO) to the heme cofactor. researchgate.net This suggests that the heme moiety plays a crucial role in the protein's interaction with DNA, although it does not detail the direct interaction of the heme itself with the nucleic acid. researchgate.net
Further investigation is required to specifically elucidate the binding modes, affinity, and potential intercalative properties of this compound with various forms of DNA and RNA in vitro.
Non-Covalent Interactions of this compound with Model Proteins and Peptides (e.g., Heme Oxygenase) in vitro/ex vivo
This compound (DMDH) serves as a valuable tool in studying heme-protein interactions, particularly with heme oxygenase (HO). Its symmetrical nature, with methyl groups at positions 2 and 4 of the porphyrin ring, simplifies spectroscopic analysis, especially in Nuclear Magnetic Resonance (NMR) studies, by eliminating the orientational disorder observed with the natural substrate, protohemin. nih.govnih.gov This allows for a clearer characterization of the active site structure and the non-covalent interactions between the heme and the protein.
In the nitrophorin 7 (NP7) protein, spectroscopic investigation of a sample reconstituted with this compound indicated that the heme vinyl substituents are a contributing factor to the weakening of the Fe(II)-His60 bond. scribd.com
Table 1: Summary of Non-Covalent Interactions of this compound with Model Proteins
| Model Protein | Key Findings | Techniques Used | References |
|---|---|---|---|
| Human Heme Oxygenase (hHO) | DMDH binding allows for detailed characterization of the active site, revealing a conserved structure similar to the protohemin complex. | ¹H NMR Spectroscopy | nih.govnih.gov |
| Neisseria meningitidis Heme Oxygenase (NmHO) | The active site structure with DMDH is essentially identical to the protohemin complex. The C-terminus interacts differently with DMDH compared to protohemin. | ¹H NMR Spectroscopy, Mass Spectrometry | nih.govacs.orgacs.org |
| Nitrophorin 7 (NP7) | Replacement of vinyl groups with methyl groups in DMDH affects the Fe(II)-His60 bond. | Spectroscopy | scribd.com |
The symmetrical nature of this compound eliminates the static orientational disorder about the α-γ-meso axis that complicates the study of protohemin-bound heme oxygenase. nih.gov This allows for a single, well-defined solution species, enabling a more effective structural characterization. nih.gov
In human heme oxygenase (hHO), the use of DMDH has shown that the active site structure is essentially the same as that for the native protohemin complex. nih.gov However, subtle differences in the steric tilt of the Fe-CN vector have been observed, suggesting that DMDH may translate further into the hydrophobic interior of the protein. nih.gov
Studies on heme oxygenase from Neisseria meningitidis (NmHO) have revealed that the interaction of the C-terminus with the substrate is altered when protohemin is replaced with DMDH. nih.govacs.org Specifically, the C-terminal residue His207 interacts strongly with the 1-methyl group of DMDH, whereas in the protohemin complex, it interacts with the 8-methyl group. acs.org This difference is attributed to the steric interference of the 2-vinyl group of protohemin. nih.govacs.org
Furthermore, investigations into modified hemins in NmHO, including derivatives of DMDH, have been used to probe the unique substrate-protein interactions that control substrate orientation. lsu.eduacs.org These studies highlight the stronger orientational preference in NmHO compared to mammalian HOs, which is influenced by interactions between the pyrrole (B145914) rings and the protein matrix. acs.orgresearchgate.net
The use of this compound has been pivotal in the detailed characterization of the distal hydrogen-bond network in the active site of human heme oxygenase (hHO). nih.gov NMR studies of the cyanide-inhibited DMDH-hHO complex have described a unique distal network involving particularly strong hydrogen bonds and inter-aromatic contacts. nih.govethernet.edu.et This network is proposed to be crucial for stabilizing the position of the catalytically important Asp-140 carboxylate. nih.govethernet.edu.et
This intricate network of hydrogen bonds is thought to play a role in positioning a water molecule to stabilize the hydroperoxy species during catalysis and may act as a template for the condensation of the distal helix upon substrate binding. nih.gov The distal helix itself, containing residues such as Tyr134 to Leu147, has been extensively studied using DMDH as a probe. ethernet.edu.et
The protein environment and specific amino acid mutations significantly influence the binding and conformation of this compound in heme oxygenase. Solution NMR studies have shown that the active site electronic and molecular structure of different recombinant constructs of human heme oxygenase-1 (hHO-1) are essentially indistinguishable when bound to DMDH. nih.gov
Mutations in the distal helix of hHO, such as the D140A mutant, have been studied using DMDH to understand the role of specific residues in the catalytic mechanism. nih.gov The absence of the Asp-140 carboxylate is known to lead to the formation of an inactive ferryl species, highlighting the importance of the hydrogen-bond network in which DMDH is situated. nih.gov
In heme oxygenase from Neisseria meningitidis (NmHO), the protein matrix exerts a strong influence on the orientation of the substrate. researchgate.net The replacement of the vinyl groups of protohemin with the methyl groups of DMDH alters the interaction with the C-terminus, demonstrating the sensitivity of the binding pocket to substrate modifications. nih.govacs.org Furthermore, mutations in NmHO have been shown to induce a significant in-plane rotation of both protohemin and DMDH, although the interpretation of these rotations can be complex, sometimes indicating a concurrent rotation of the axial histidine residue. science.govscience.govscience.govscience.gov
Characterization of H-bond Networks and Distal Helix Interactions with this compound
Self-Assembly and Aggregation Behavior of this compound in Aqueous and Biologically Relevant Media
The self-assembly and aggregation of porphyrins, including hemin (B1673052), in aqueous solutions are well-known phenomena. Hemin can form various types of aggregates, such as π-π stacked dimers, μ-oxo dimers, and larger, insoluble aggregates. acs.org While specific studies focusing solely on the self-assembly of this compound are not abundant, its structural similarity to other hemins suggests it would exhibit comparable behavior.
The use of surfactants like sodium dodecylsulfate (SDS) can modulate the aggregation state of hemin, with monomeric species being favored above the critical micelle concentration. acs.org This is relevant for in vitro studies aiming to mimic biological environments. The aggregation state is crucial as it can affect the catalytic activity and interactions with other molecules.
In the context of protein reconstitution, the aggregation state of the heme is a critical factor. For instance, in the preparation of holonitrophorins, this compound is typically dissolved in a basic solution to ensure a monomeric state before being added to the apoprotein. acs.org
Membrane Interactions and Permeation of this compound in Liposome and Vesicle Models
Direct studies on the interaction and permeation of this compound with liposomes and vesicle models are limited in the available literature. However, the interaction of hemin and other porphyrins with lipid membranes is an active area of research. These interactions are influenced by the physicochemical properties of both the porphyrin and the lipid bilayer.
The use of this compound in studies of nitrophorins, which are β-barrel proteins, provides some indirect insight. nih.gov The reconstitution of these proteins often involves the insertion of the heme into a hydrophobic pocket, a process that shares similarities with the partitioning of molecules into a lipid membrane. nih.gov The replacement of the vinyl groups of protohemin with the less bulky methyl groups in DMDH could potentially alter its interaction with the non-polar environment of a lipid bilayer, although this has not been explicitly demonstrated. nih.govacs.org
Applications of 2,4 Dimethyldeuterohemin in Advanced Materials and Biosensing
Integration of 2,4-Dimethyldeuterohemin into Nanomaterials and Hybrid Architectures
A thorough search of scientific databases and literature reveals no published research on the integration of this compound into nanomaterials or the formation of hybrid architectures involving this compound. The current body of research has not explored this area of application.
Electrochemical Sensing Platforms Utilizing this compound as a Recognition Element
There is no available information in peer-reviewed literature describing the use of this compound as a recognition element in electrochemical sensing platforms. While porphyrins and hemin (B1673052) derivatives can be used in electrochemical applications, the use of this specific synthetic hemin for this purpose has not been documented.
Photophysical Properties and Potential Applications of this compound in Photoreactive Materials
Detailed studies on the photophysical properties of this compound with a focus on its application in photoreactive materials are not present in the current scientific literature. Its primary application is not based on its photochemical or photophysical characteristics but rather on its structural symmetry.
Development of Spectroscopic Probes Based on this compound for Analytical Chemistry
The principal application of this compound (DMDH) is as a specialized spectroscopic probe, but almost exclusively for Nuclear Magnetic Resonance (NMR) spectroscopy in structural biology, rather than for general analytical chemistry.
In its native state within many heme proteins, protohemin is asymmetric. This asymmetry often leads to the protein binding the heme in two different, 180°-rotated orientations around the α,γ-meso axis. This "heme orientational heterogeneity" results in the presence of two distinct sets of signals in an NMR spectrum for a single protein species, which severely complicates spectral analysis by causing signal overlap and reducing sensitivity.
To overcome this analytical challenge, researchers substitute the native protohemin with the synthetic, C2-symmetric this compound. In DMDH, the vinyl groups at positions 2 and 4 of the porphyrin ring are replaced with methyl groups. This modification makes the molecule twofold symmetric, eliminating the orientational disorder upon binding to the protein. The result is a single, homogeneous protein-heme complex that yields much simpler and better-resolved NMR spectra, facilitating the assignment of resonances and the detailed characterization of the protein's active site structure. This method has been crucial in studying various heme proteins, including heme oxygenases and nitrophorins.
Key Research Findings:
Simplification of NMR Spectra: The use of this compound has been shown to obviate the severe spectral resolution and sensitivity problems caused by heme orientational heterogeneity in solution NMR investigations of heme oxygenases. nih.gov
Homogeneous Structure Generation: In studies of human heme oxygenase, DMDH was employed because it generates a single, homogeneous species in solution, with a molecular structure that is essentially indistinguishable from the native protohemin complex. mdpi.com
Investigating Protein Dynamics: In nitrophorins from the insect Rhodnius prolixus, DMDH was used to reconstitute the proteins to simplify their NMR spectra. This allowed researchers to demonstrate that the poor resolution in the native protein spectra was indeed caused by the presence of two heme orientational isomers.
The table below summarizes the properties of this compound that make it a valuable spectroscopic probe for NMR studies.
| Property | Description | Benefit in NMR Spectroscopy |
| Symmetry | Two-fold (C2) symmetric due to methyl groups at positions 2 and 4. | Eliminates heme orientational disorder, preventing the formation of multiple species in solution. |
| Structural Analogy | Closely mimics the core structure and electronic properties of native protohemin. | Ensures that the protein's structure and function are not significantly altered by the substitution. |
| Spectral Outcome | Yields a single set of heme resonances for a given protein complex. | Leads to simplified, well-resolved spectra with improved signal-to-noise ratio. |
| Application | Used as a replacement for native protohemin in reconstitution experiments. | Enables detailed structural analysis of the heme active site and surrounding protein residues. |
Analytical Methodologies for the Detection and Quantification of 2,4 Dimethyldeuterohemin
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) Techniques for 2,4-Dimethyldeuterohemin Purity and Characterization
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) stands as a powerful analytical tool for the separation, identification, and characterization of this compound and its related impurities.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode for the analysis of porphyrins, including this compound. This technique separates compounds based on their hydrophobicity. While specific, validated methods for this compound are not extensively published, methods for similar hemin (B1673052) derivatives can be adapted. A typical RP-HPLC setup would involve a C18 stationary phase. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with an acidic modifier such as trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the relatively nonpolar porphyrin from more polar impurities. Detection is typically performed using a UV-Vis detector, monitoring the characteristic Soret band of the hemin.
Mass Spectrometry (MS)
Mass spectrometry provides critical information on the molecular weight and structure of this compound, confirming its identity and purity. When coupled with HPLC (LC-MS), it allows for the mass analysis of the compound as it elutes from the column. Electrospray ionization (ESI) is a commonly used soft ionization technique for porphyrins, which allows the molecule to be ionized with minimal fragmentation, typically yielding the protonated molecular ion [M+H]⁺. For more detailed structural elucidation, tandem mass spectrometry (MS/MS) can be employed. In this technique, the parent ion of interest is selected and fragmented, and the resulting fragment ions provide information about the compound's structure. For instance, studies on heme oxygenase complexes have utilized mass spectrometry to confirm the identity of the bound heme, which in some cases is this compound. nih.gov
A representative table of HPLC-MS parameters that could be adapted for this compound analysis, based on methods for similar compounds, is provided below.
| Parameter | Typical Setting |
| HPLC Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV-Vis at ~400 nm (Soret band) |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Scan Range | m/z 100 - 1500 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
Spectrophotometric and Fluorometric Assays for this compound Quantification in Research Matrices
Spectrophotometric Assays
UV-Visible spectrophotometry is a straightforward and widely used method for the quantification of porphyrins due to their strong light absorption characteristics. Hemins, including this compound, exhibit a distinctive electronic absorption spectrum characterized by an intense peak in the near-UV region, known as the Soret or B band (around 400 nm), and several weaker peaks in the visible region, called Q bands. The exact position and intensity of these bands can be influenced by the solvent, pH, and the axial ligands coordinated to the iron center.
Fluorometric Assays
Fluorometric assays are generally not applicable for the direct quantification of iron-containing porphyrins like this compound. The paramagnetic iron center in hemin quenches the fluorescence of the porphyrin ring. However, it is possible to employ fluorescence-based methods indirectly. For instance, if this compound is used in a competitive binding assay with a fluorescently labeled compound, its concentration could be determined by the displacement of the fluorescent probe. Additionally, removal of the central iron atom to produce the free-base 2,4-dimethyldeuteroporphyrin would yield a highly fluorescent molecule that could be quantified using fluorometry.
A table summarizing the expected spectrophotometric properties for this compound, based on data for related hemin compounds, is presented below.
| Property | Expected Value/Range | Notes |
| Soret Band (λmax) | ~380-420 nm | The exact wavelength is solvent and ligand dependent. |
| Q Bands | ~500-650 nm | Typically multiple, weaker bands. |
| Molar Absorptivity (ε) at Soret Peak | > 1 x 10⁵ M⁻¹cm⁻¹ | High value allows for sensitive detection. |
| Fluorescence | Negligible | Quenched by the paramagnetic iron center. |
Electrochemical Detection Methods for this compound Analytes
Electrochemical methods, particularly voltammetric techniques, are well-suited for studying the redox properties of this compound. The electrochemical behavior is dominated by the iron center and the porphyrin macrocycle, which can both undergo electron transfer reactions.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique for characterizing the redox potentials of electroactive species. For iron porphyrins like this compound in aprotic solvents, several redox processes can be observed. worldscientific.comacs.orgacs.orgnih.govworldscientific.com The first reduction is typically a one-electron, reversible process corresponding to the Fe(III)/Fe(II) couple. Further reductions often involve the porphyrin macrocycle, leading to the formation of π-anion radicals. Similarly, oxidations can occur at both the metal center and the porphyrin ring. The specific potentials for these redox events are sensitive to the solvent, the supporting electrolyte, and the axial ligands bound to the iron. The substitution of the vinyl groups in protoporphyrin IX with methyl groups in this compound is expected to have a modest effect on the redox potentials.
Electrochemical detection can also be coupled with HPLC (HPLC-EC) for the selective quantification of this compound. By setting the electrode potential at a value where the analyte is oxidized or reduced, a highly sensitive and selective detection can be achieved.
A table of representative electrochemical potentials for iron porphyrins, which would be similar to those expected for this compound, is provided below. Potentials are typically reported versus a reference electrode like Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.
| Redox Couple | Typical Potential Range (V vs. Fc/Fc⁺) | Description |
| Fe(III)/Fe(II) | -0.6 to -1.0 | Metal-centered reduction |
| [Fe(II)P]/[Fe(II)P]⁻ | -1.5 to -1.9 | First porphyrin ring reduction |
| [Fe(III)P]/[Fe(III)P]⁺ | +0.7 to +1.1 | First porphyrin ring oxidation |
Future Research Directions and Unexplored Avenues in 2,4 Dimethyldeuterohemin Chemistry
Expanding the Synthetic Scope of 2,4-Dimethyldeuterohemin Analogs with Tunable Properties
A significant future direction lies in the diversification of this compound analogs to fine-tune their physicochemical properties. The replacement of the vinyl groups of protohemin with methyl groups in this compound is a prime example of how structural modification can alter electronic and steric characteristics. This substitution simplifies complex NMR spectra in studies of heme proteins by eliminating the orientational heterogeneity that arises from the asymmetric vinyl groups of native protohemin. rsc.orgnih.govrsc.org
Future research will focus on creating a broader library of analogs by introducing a variety of substituents at the 2 and 4 positions. The goal is to modulate properties such as redox potential, catalytic activity, and solubility in different media. For instance, incorporating electron-withdrawing or electron-donating groups can systematically alter the electronic structure of the heme core, thereby tuning its reactivity. The synthesis of hemin (B1673052) derivatives with varied peripheral groups, such as formyl or propionate (B1217596) groups, has already demonstrated the feasibility of creating functionally diverse molecules. nih.govresearchgate.net The ability to create a wide range of these analogs is crucial for developing tailored molecules for specific applications in catalysis, medicine, and materials science. rsc.orgacs.orgnih.gov
Table 1: Examples of Heme Analogs and Their Modified Properties
| Heme Analog | Substitution (at positions 2 and 4) | Purpose/Modified Property | Reference |
| This compound | Vinyl → Methyl | Simplifies NMR spectra by creating a symmetric molecule, removing steric bulk. | nih.govacs.org |
| Protohemin | Vinyl (Native) | Native biological cofactor, provides baseline for comparison. | rsc.org |
| 2-Formyl,4-vinyldeuterohemin | Vinyl → Formyl (at one position) | Alters electronic properties for studying enzyme-substrate interactions. | researchgate.net |
| Hemin with modified propionates | Propionate → Methyl | Investigates the role of propionate side chains in protein binding and function. | nih.gov |
Advanced Computational Modeling for Predictive Design of this compound Functions
Computational chemistry, particularly Density Functional Theory (DFT), is poised to become an indispensable tool for the predictive design of this compound functions. rsc.orgresearchgate.net DFT calculations can accurately predict various molecular properties, including ground state geometries, spin multiplicities, and electronic structures, which are critical for understanding and anticipating the behavior of these complex molecules. mdpi.com This predictive power can significantly accelerate the discovery of new analogs with desired functionalities, reducing the need for extensive trial-and-error synthesis. researchgate.net
Future efforts will focus on refining computational models to achieve even higher accuracy in predicting catalytic activity and reaction mechanisms. acs.org For example, DFT can be used to evaluate the binding energies between a metalloporphyrin and a ligand, providing insights into potential catalytic applications. rsc.orgresearchgate.net Studies have already demonstrated a good correlation between computationally predicted binding interactions and experimental data. researchgate.net Furthermore, combining computational methods like molecular dynamics with experimental techniques like NMR spectroscopy can provide a deeper understanding of dynamic processes such as heme ruffling and its influence on protein function. researchgate.net Such integrated approaches will be crucial for the rational design of this compound-based systems for specific tasks. nih.govnih.gov
Table 2: Applications of Computational Modeling in Metalloporphyrin Research
| Computational Method | Application | Predicted Properties | Reference |
| Density Functional Theory (DFT) | Predictive design of catalysts | Binding energies, charge transfer, spin states, reaction pathways. | rsc.orgresearchgate.netmdpi.com |
| DFT with NMR | Structural analysis | Heme ruffling, conformational changes. | researchgate.net |
| Molecular Dynamics (MD) | Study of dynamic interactions | Protein-heme interactions, solvent effects, conformational flexibility. | frontiersin.org |
| Hybrid/Double-Hybrid Functionals | Improving accuracy of catalytic prediction | Oxygen Reduction Reaction (ORR) potentials, reaction energies. | chemrxiv.org |
Exploring Novel Catalytic Functions of this compound in Green Chemistry and Sustainable Processes
The principles of green chemistry—which advocate for the reduction of waste and the use of environmentally benign substances—provide a fertile ground for exploring the catalytic potential of this compound and its analogs. mdpi.com Hemin-based catalysts are attractive because they are derived from an abundant natural cofactor, are generally non-toxic, and can catalyze a range of reactions under mild conditions. nih.gov
Future research will aim to develop robust and recyclable catalysts by immobilizing this compound onto solid supports, such as porous silica (B1680970) or biodegradable materials like cellulose. chemrxiv.orgrsc.orgchemrxiv.org This approach not only facilitates catalyst recovery and reuse, a key principle of green chemistry, but can also enhance catalytic activity and selectivity by creating a specific microenvironment around the active site. chemrxiv.orgchemrxiv.org There is significant potential for these catalysts in sustainable chemical synthesis, including selective oxidations, C-C bond formation, and CO2 utilization. rsc.orgacs.orgrsc.org For instance, hemin derivatives have shown promise in catalyzing the cycloaddition of CO2 to epoxides, converting a greenhouse gas into valuable chemicals. rsc.org The development of artificial heme enzymes with tailored catalytic pockets represents another exciting frontier, offering the potential for highly selective and efficient biocatalysts for green applications. rsc.orgacs.orgnih.gov
Rational Design of this compound-Based Hybrid Systems for Energy Conversion and Storage
The unique electronic and photophysical properties of porphyrins make them excellent candidates for applications in energy conversion and storage. rsc.orgresearchgate.net As a well-defined porphyrin derivative, this compound offers a platform for designing next-generation hybrid materials for solar energy harvesting and storage. researchgate.netuq.edu.ausciopen.comsciopen.com The ability to tune the properties of the porphyrin macrocycle through synthetic modification is key to optimizing its performance in these applications. researchgate.netrsc.org
Future research will focus on integrating this compound and its analogs into hybrid systems, such as dye-sensitized solar cells (DSSCs), perovskite solar cells, and photocatalytic setups for hydrogen production. rsc.orgresearchgate.netrsc.org In these systems, the porphyrin acts as a light-harvesting antenna, absorbing solar energy and initiating electron transfer processes. researchgate.net Furthermore, the redox activity of the central iron atom makes these compounds suitable for use as active materials in batteries and supercapacitors. rsc.orgresearchgate.net The rational design of hybrid energy storage systems (HESS) that combine different storage technologies is a promising approach to improve performance and reliability. researchgate.netdiva-portal.orgwhiterose.ac.ukiieta.org By creating hybrid materials that couple this compound with semiconductors or conductive polymers, it may be possible to enhance charge separation and transport, leading to more efficient energy conversion and storage devices. arxiv.org
Emerging Roles of this compound in Systems Biology Research (Non-Clinical Contexts)
In the field of systems biology, which seeks to understand the complex interactions within biological systems, this compound has emerged as a crucial molecular tool. wikipedia.org Its primary role is as a structural probe in biophysical studies of heme-containing proteins, such as nitrophorins and heme oxygenases. nih.govacs.orglsu.edu The symmetrical nature of this compound is instrumental in overcoming the spectral complexities caused by the two possible orientations of native protohemin within a protein's heme-binding pocket. nih.govacs.org This simplification allows for a more detailed and unambiguous analysis of protein structure and dynamics using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.orglsu.edu
Future applications in this area will likely involve using a wider array of synthetically modified hemin analogs to probe specific aspects of protein function. By systematically altering the substituents on the porphyrin ring, researchers can investigate how steric and electronic factors influence protein folding, stability, ligand binding, and enzymatic activity. researchgate.net This approach provides a powerful method for dissecting the structure-function relationships that govern the behavior of complex protein machinery. nih.gov Techniques like hydrogen/deuterium (B1214612) exchange mass spectrometry can complement NMR studies to provide a comprehensive picture of protein dynamics in response to binding different hemin analogs. rsc.org These fundamental insights into how proteins work at a molecular level are essential for building predictive models of biological systems.
Conclusion
Summary of Key Findings and Advancements in 2,4-Dimethyldeuterohemin Research
Research centered on this compound, a synthetic analog of protoheme IX, has yielded significant insights into the structure, function, and reactivity of heme proteins. A primary advantage of using this symmetric hemin (B1673052) is the simplification of NMR spectra, which circumvents the complexities arising from the orientational heterogeneity observed with native protohemin in many heme proteins. researchgate.netnih.govacs.org This has been particularly beneficial in studies of heme oxygenase (HO) and nitrophorins. researchgate.netnih.govnih.govnih.gov
Key findings from the use of this compound include:
Structural Elucidation of Heme Protein Active Sites: The use of this compound has been instrumental in characterizing the active site structures of various heme proteins, such as human and Neisseria meningitidis heme oxygenase (NmHO). researchgate.netnih.govnih.govacs.org It has allowed for detailed NMR studies that would otherwise be complicated by the multiple orientations of the native heme. acs.org
Understanding Heme-Protein Interactions: Studies with this compound have shed light on the critical role of peripheral substituents in modulating the electronic structure and function of the heme cofactor. For instance, replacing the vinyl groups of protoheme with the methyl groups of this compound has been shown to influence the steric and electronic properties of the heme pocket. researchgate.netnih.gov
Probing Heme Ruffling and Dynamics: In studies of nitrophorins, this compound has been used to investigate the dynamics of heme ruffling, providing insights into how the protein environment influences the conformation of the porphyrin macrocycle. nih.gov
Investigating Reaction Mechanisms: The use of this compound in reconstituted heme proteins has contributed to a deeper understanding of enzymatic mechanisms, such as the stereoselective cleavage of heme by heme oxygenase. researchgate.netebi.ac.uk
Broader Implications of this compound Studies for Porphyrin and Heme Protein Science
The research conducted with this compound has implications that extend beyond the specific proteins studied, impacting the broader fields of porphyrin chemistry and heme protein science.
A Tool for Spectroscopic Analysis: The "symmetrical hemin" has proven to be an invaluable tool for NMR spectroscopy, enabling the assignment of resonances and the detailed structural and dynamic analysis of heme proteins that are challenging to study with their native cofactor. nih.govresearchgate.netnih.gov This approach has set a precedent for the use of synthetic hemes to probe complex biological systems.
Informing the Design of Artificial Heme Proteins and Catalysts: Understanding how subtle changes in the heme structure affect its properties within a protein scaffold provides valuable information for the design of novel biocatalysts and artificial heme proteins with tailored functions.
Perspectives on the Continued Advancement of this compound-Related Research and Its Impact on Fundamental Chemical Biology
The continued use and further modification of this compound and related synthetic hemes hold significant promise for advancing fundamental chemical biology.
Exploring a Wider Range of Heme Proteins: The application of this compound can be extended to a broader array of heme proteins where spectral complexity with the native heme is a limiting factor. This will undoubtedly uncover new details about their structure and function.
Advanced Spectroscopic Techniques: Combining the use of this compound with advanced spectroscopic techniques, such as multidimensional NMR and time-resolved spectroscopy, will provide even deeper insights into the dynamics and reaction mechanisms of heme proteins.
Computational and Theoretical Synergy: The experimental data obtained from studies with this compound provides crucial benchmarks for the development and refinement of computational models of heme proteins. researchgate.net This synergy between experiment and theory will be vital for predicting the behavior of modified heme systems and for the rational design of new protein functions.
Development of Novel Molecular Probes: The principles learned from studying the interactions of this compound within protein environments can inform the design of new molecular probes for studying biological processes or for diagnostic applications. mdpi.comnih.gov
Q & A
Q. How does 2,4-Dimethyldeuterohemin (DMDH) simplify protein resonance assignments in NMR spectroscopy compared to native hemin derivatives?
DMDH replaces the vinyl groups of native protohemin with methyl groups, reducing spectral complexity caused by conjugation effects. This symmetry minimizes splitting in NMR signals, enabling clearer assignments of protein resonances in multidirectional (2D–4D) NMR experiments . For example, in nitrophorin studies, DMDH eliminates spectral overlap from vinyl protons, simplifying the identification of heme-environment interactions. Researchers should use - and -labeled proteins with DMDH to enhance resolution in heteronuclear correlation experiments (e.g., HSQC, HMBC) .
Q. What structural modifications distinguish DMDH from native hemin, and how do they affect ligand-binding studies?
DMDH substitutes the vinyl groups (C=C) at the 2- and 4-positions of protohemin with methyl groups (CH), creating a twofold symmetric structure. This symmetry reduces steric hindrance and alters π-orbital conjugation, impacting ligand-binding thermodynamics. For instance, in nitrophorin proteins, DMDH’s methyl groups allow tighter heme seating in the calyx, altering NOE patterns and chemical shifts in -NMR spectra compared to vinyl-containing hemin . Ligand-binding assays (e.g., UV-Vis titrations) should account for these differences by calibrating dissociation constants under controlled pH and temperature conditions.
Q. Which spectroscopic techniques are most effective for characterizing DMDH-protein complexes?
- UV-Vis spectroscopy : Monitors Soret band shifts (390–420 nm) to assess heme-protein coordination changes.
- Circular Dichroism (CD) : Detects conformational changes in the protein backbone induced by DMDH insertion.
- Multidimensional NMR : Resolves heme-environment interactions (e.g., NOESY for proton-proton distances, TROSY for large proteins) .
Standardize buffer conditions (e.g., 50 mM phosphate, pH 7.4) to ensure reproducibility across techniques.
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when comparing DMDH with native hemin derivatives?
Contradictions often arise from differences in heme seating orientation (A:B ratios) or magnetic anisotropy. To address this:
- Use site-directed mutagenesis (e.g., Ile120Thr or Phe42Ala mutants) to stabilize specific heme orientations .
- Employ paramagnetic relaxation enhancement (PRE) or residual dipolar coupling (RDC) to validate heme-protein interactions.
- Cross-validate with X-ray crystallography or molecular dynamics simulations to reconcile spectral data with structural models .
Q. What experimental strategies optimize the use of DMDH in studying heme orientation dynamics?
- pH-dependent NMR : Measure chemical shift perturbations across pH gradients (e.g., pH 5.0–8.0) to probe heme seating stability.
- Isotopic labeling : Incorporate -methyl groups into DMDH to track heme rotation via - correlation spectra.
- Thermodynamic profiling : Combine isothermal titration calorimetry (ITC) with mutant proteins (e.g., Y104A) to quantify binding energetics altered by DMDH’s symmetry .
Q. How do computational methods enhance the interpretation of DMDH’s magnetic anisotropy in spectroscopic studies?
- Density Functional Theory (DFT) : Calculate hyperfine shifts and magnetic susceptibility tensors to model NMR chemical shifts.
- Crystal field alignment : Align DMDH’s magnetic axes (x, y, z) with protein coordinates using crystal structure data (PDB) to predict tilt angles (e.g., β = 15°–25°) .
- Molecular docking : Simulate DMDH-protein interactions to predict NOE contacts and validate experimental assignments .
Methodological Notes
- Data Contradiction Analysis : When conflicting spectral data arise, compare mutant proteins (e.g., NP2(D1A) vs. ΔM0) under identical conditions to isolate heme-environment effects .
- Literature Integration : Use resources like Chemotion ELN or RADAR4Chem for FAIR-compliant data sharing and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
